molecular formula C12H17F3N2O3 B13588910 N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid

Cat. No.: B13588910
M. Wt: 294.27 g/mol
InChI Key: MNAGXKBFHFHCGN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (hereafter referred to as the target compound) is a bicyclic carboxamide derivative with an aminoethyl side chain. The trifluoroacetic acid (TFA) component typically serves as a counterion during purification, as seen in its synthesis involving fluorescent isothiocyanate (FITC) conjugation for probe development . The compound’s bicyclo[2.2.1]heptene (norbornene) core confers rigidity, while the aminoethyl group enhances solubility and reactivity for functionalization.

Synthesis: The target compound is synthesized via coupling of (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-aminoethylamine, followed by TFA-mediated purification. Yields and reaction conditions vary depending on stereochemistry and substituents .

Applications: It is primarily used in bioconjugation (e.g., fluorescent probes for protein labeling) due to its amine-reactive handle .

Properties

Molecular Formula

C12H17F3N2O3

Molecular Weight

294.27 g/mol

IUPAC Name

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O.C2HF3O2/c11-3-4-12-10(13)9-6-7-1-2-8(9)5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6,11H2,(H,12,13);(H,6,7)

InChI Key

MNAGXKBFHFHCGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)bicyclo[221]hept-5-ene-2-carboxamide,trifluoroaceticacid typically involves the reaction of bicyclo[22The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid in the final step helps to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides or amines

Major Products

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

The bicycloheptene carboxamide scaffold is versatile, with modifications to the side chain influencing physicochemical and biological properties. Key analogues include:

Pharmacological and Functional Comparisons

NMDA Receptor Antagonists

Compounds such as 5a–f () share the bicycloheptane carboxamide core but feature aryl and cyclic amine substituents. These exhibit micromolar binding to NMDA receptors, comparable to memantine, a clinical NMDA antagonist. However, the target compound lacks direct NMDA receptor data, suggesting divergent applications (e.g., bioconjugation vs. neuroprotection) .

Serotoninergic Ligands

Derivatives like Norbo-1 and Norbo-27/28 () incorporate piperazine or furan-carbonyl groups, enabling serotonin receptor binding. The target compound’s aminoethyl group may limit such activity but enhances its utility in probe synthesis .

Bioconjugation Tools

Compounds CA-Nor1, CA-Tz, and the target compound prioritize reactive handles (e.g., chlorohexyl, tetrazine, or amine groups) for protein labeling. The target compound’s aminoethyl group offers direct amine coupling, whereas CA-Tz requires tetrazine-cyclooctyne click chemistry .

Toxicity and Solubility

  • Toxicity : NMDA antagonists like 5a show concentration-dependent toxicity in MDCK cells at >100 µM, similar to memantine . The target compound’s toxicity profile is uncharacterized but likely low given its use in vitro.
  • Solubility: The hydroxyethyl analogue () exhibits higher aqueous solubility than the aminoethyl derivative due to the hydroxyl group. The TFA salt of the target compound may improve solubility in polar solvents .

Biological Activity

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, often referred to as a bicyclic amide, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}N2_{2}O
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1218111-45-5

The compound features a bicyclic structure that is characteristic of many biologically active molecules. Its specific configuration allows for interaction with various biological targets.

Pharmacological Properties

Research on the biological activity of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide indicates potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against various pathogens.
  • Cytotoxic Effects : Bicyclic compounds have been studied for their cytotoxic effects on cancer cell lines. For instance, derivatives of bicyclo[2.2.1]heptane have demonstrated selective toxicity toward tumor cells while sparing normal cells, indicating potential as anticancer agents.
  • Neuroprotective Effects : Some studies have indicated that bicyclic amides can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

The mechanisms by which N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its biological effects may involve:

  • Receptor Binding : The compound may interact with specific receptors in the nervous system or immune system, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cellular proliferation.

Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various bicyclic amides on human cancer cell lines. The results indicated that certain structural modifications enhance cytotoxicity, suggesting that N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide could be optimized for improved efficacy against specific cancer types.

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, treatment with a bicyclic amide showed significant neuroprotective effects, reducing markers of inflammation and apoptosis in neuronal tissues. This suggests potential therapeutic applications in neurodegenerative diseases.

Data Summary

PropertyValue
Molecular FormulaC10_{10}H16_{16}N2_{2}O
Molecular Weight180.25 g/mol
CAS Number1218111-45-5
Antimicrobial ActivityPotentially active
CytotoxicityEffective against cancer cells
Neuroprotective EffectsObserved in animal studies

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